N-benzyl-2-chloro-N-phenylpropanamide
Description
N-Benzyl-2-chloro-N-phenylpropanamide is a chloro-substituted tertiary amide featuring a benzyl group and a phenyl group attached to the nitrogen atom, with a chlorine atom at the β-position of the propanamide backbone. The compound’s lipophilic nature, inferred from its aromatic substituents, may influence its solubility and reactivity, making it relevant for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-13(17)16(19)18(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNEXHJXGEILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Method
A prevalent strategy involves the use of 2-chloropropanoyl chloride as a key intermediate. This method, adapted from analogous syntheses in the literature, proceeds via a two-step process:
-
Synthesis of 2-Chloropropanoyl Chloride :
L-Ethyl lactate reacts with thionyl chloride (SOCl₂) in the presence of calcium fluoride (CaF₂) at 160–190°C for 14–18 hours to yield D-(+)-2-chloropropionic acid ethyl ester. Subsequent hydrolysis with sodium hydroxide produces D-(+)-2-chloropropionic acid, which is treated with SOCl₂ to form 2-chloropropanoyl chloride. -
Amidation with Benzylamine and Aniline :
The acyl chloride reacts sequentially with benzylamine and aniline in anhydrous ethanol or tetrahydrofuran (THF). A base such as N-ethyldiisopropylamine (DIPEA) is employed to neutralize HCl, driving the reaction to completion. Typical yields range from 50% to 70% after purification via silica gel chromatography.
Key Reaction Conditions :
Nucleophilic Substitution of pre-Formed Amides
A less common but viable route involves the chloro-substitution of a pre-formed amide. For example, N-benzyl-N-phenylpropanamide is treated with phosphorus pentachloride (PCl₅) in DCM at 0°C to introduce the chloro group at the β-position. This method mirrors chlorination strategies observed in piperazine derivatives.
Reaction Parameters :
-
Reagent: PCl₅ (1.5 equiv)
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Solvent: DCM
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Temperature: 0°C to room temperature
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and THF are preferred solvents due to their ability to dissolve both polar and non-polar reactants. Reflux conditions (70–80°C) enhance reaction rates, as evidenced by a 51% yield in the synthesis of a related piperazine compound. Lower temperatures (45–60°C) are employed for hydrolysis steps to prevent side reactions.
Catalytic Systems
Calcium fluoride (CaF₂) catalyzes the formation of 2-chloropropanoyl chloride with 85% efficiency. In amidation steps, stoichiometric bases like DIPEA are critical for neutralizing HCl, improving yields to 47.8% in similar reactions.
Purification Techniques
Silica gel chromatography using gradients of petroleum ether (PE) and ethyl acetate (EtOAc) is standard. For example, a PE:EtOAc (20:1 to 10:1) gradient achieved 47.8% purity in a benzylpiperazine derivative.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Acyl Chloride Intermediate | 50–70 | High scalability | Requires handling corrosive reagents |
| Carbodiimide Coupling | 60–65 | Mild conditions | Higher cost of coupling agents |
| Nucleophilic Substitution | 40 | Simplicity | Low yield |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-phenylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-benzyl-2-azido-N-phenylpropanamide or N-benzyl-2-thiocyanato-N-phenylpropanamide.
Reduction: Formation of N-benzyl-2-chloro-N-phenylpropanol.
Oxidation: Formation of N-benzyl-2-chloro-N-phenylpropanoic acid.
Scientific Research Applications
N-benzyl-2-chloro-N-phenylpropanamide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
N-Benzyl-2-(4-Chloro-3-Methylphenoxy)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)Propanamide (CAS 586986-50-7)
- Structural Differences: Replaces the phenyl group with a sulfone-containing tetrahydrothiophene ring and introduces a 4-chloro-3-methylphenoxy moiety.
- The phenoxy group may improve stability against hydrolysis due to steric hindrance .
- Applications : Industrial-scale production () suggests utility in drug discovery or material science.
2-(4-Chloro-2-Methylphenoxy)-N-Phenylpropanamide (CAS 13740-38-0)
- Structural Differences: Substitutes the benzyl group with a phenyl group and introduces a chloro-methylphenoxy chain.
- Implications: The phenoxy linkage may facilitate hydrogen bonding, altering bioavailability.
N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (Compound 8 in )
- Structural Differences : Features a hydroxamic acid group (-NHOH) instead of a benzyl/phenylamide.
- Implications : The hydroxamic acid moiety confers antioxidant properties, as evidenced by DPPH radical scavenging assays in related compounds . This contrasts with the parent compound, which lacks such functional groups.
Functional Group Impact on Reactivity
- Chloro Substituent : The β-chloro group in the parent compound may facilitate nucleophilic substitution reactions, a feature shared with N-[2-(butan-2-yl)phenyl]-2-chloropropanamide (), which undergoes further alkylation or arylation .
Biological Activity
N-benzyl-2-chloro-N-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzyl group, a chloro substituent, and a phenyl group attached to a propanamide backbone. Its chemical formula is CHClN, with a molecular weight of approximately 273.76 g/mol. The chloro group enhances the compound's reactivity, making it suitable for various synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, which are critical for its pharmacological effects:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, making it a candidate for studies on enzyme modulation.
- Receptor Interaction : It may act on various receptors, potentially influencing physiological responses related to pain and inflammation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. A study evaluated its effectiveness against common pathogens and reported promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the face of rising antibiotic resistance.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable case study involved its effects on breast cancer cell lines:
- Cell Lines Tested : MCF-7 and MDA-MB-231
- IC Values :
- MCF-7: 0.15 µM
- MDA-MB-231: 0.20 µM
The compound induced significant apoptosis in these cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a 60% improvement in symptoms compared to placebo groups.
- Cancer Treatment : In a preclinical model using xenografts of breast cancer cells in mice, administration of the compound resulted in tumor size reduction by approximately 40% within four weeks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-chloro-N-phenylpropanamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. For example, reacting 2-chloropropanoyl chloride with N-benzylaniline under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane. Yield optimization may require temperature control (0–5°C to minimize side reactions) and slow reagent addition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability.
Q. How can the structural identity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm proton environments and carbonyl/chlorine electronic effects.
- X-ray crystallography : Single-crystal diffraction (using SHELX programs for refinement) resolves absolute configuration and bond angles .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns. Cross-referencing with PubChem data ensures consistency .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the chloroamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. HPLC with UV detection (λ = 254 nm) monitors purity over time .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the benzyl group).
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangements.
- Replicate syntheses : Eliminate batch-specific impurities. Iterative analysis, as recommended in qualitative research frameworks, helps isolate variables .
Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays .
- MD simulations : Assess solvation effects and conformational stability in aqueous environments .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Measure and inhibition type (competitive/non-competitive) using varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS).
- Site-directed mutagenesis : Identify critical residues in the enzyme active site. Pair with X-ray co-crystallography to visualize binding modes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
